molecular formula C7H8BBrO3 B2612771 (2-Bromo-6-methoxyphenyl)boronic acid CAS No. 352525-79-2

(2-Bromo-6-methoxyphenyl)boronic acid

Cat. No. B2612771
CAS RN: 352525-79-2
M. Wt: 230.85
InChI Key: OHPUFDQYDIPZSJ-UHFFFAOYSA-N
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Description

“(2-Bromo-6-methoxyphenyl)boronic acid” is a type of phenylboronic acid. Phenylboronic acids are highly valuable building blocks in organic synthesis . They are used in Suzuki reactions, which are classified as coupling reactions where the coupling partners are a boronic acid with a halide catalyzed by a palladium (0) complex .


Synthesis Analysis

Protodeboronation of pinacol boronic esters is a significant process in the synthesis of compounds like “(2-Bromo-6-methoxyphenyl)boronic acid”. This process is not well developed, but there have been reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .


Chemical Reactions Analysis

Phenylboronic acids, including “(2-Bromo-6-methoxyphenyl)boronic acid”, are used in Suzuki-Miyaura coupling reactions . Protodeboronation of pinacol boronic esters is a significant reaction in the synthesis of these compounds .

Scientific Research Applications

Mechanism of Action

Safety and Hazards

Phenylboronic acids can be harmful if swallowed, inhaled, or in contact with skin . They may cause skin and eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The protodeboronation of pinacol boronic esters is a significant area of research in the synthesis of compounds like “(2-Bromo-6-methoxyphenyl)boronic acid”. This process is not well developed, but there have been reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This could be a potential area for future research and development.

properties

IUPAC Name

(2-bromo-6-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BBrO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPUFDQYDIPZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1Br)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BBrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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